2-(Diphenylphosphino)-6-phenyl-pyridine
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Overview
Description
2-Diphenylphosphino-6-phenylpyridine is an organophosphorus compound with the chemical formula C23H18NP. It is a widely used ligand in coordination chemistry, particularly in the formation of transition metal complexes. This compound is known for its ability to act as both a monodentate and bidentate ligand, making it highly versatile in various catalytic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Diphenylphosphino-6-phenylpyridine can be synthesized through the reaction of 2-lithiopyridine with chlorodiphenylphosphine. The reaction typically involves the following steps:
- Preparation of 2-lithiopyridine by treating 2-bromopyridine with n-butyllithium.
- Reaction of 2-lithiopyridine with chlorodiphenylphosphine to yield 2-Diphenylphosphino-6-phenylpyridine .
Industrial Production Methods: While specific industrial production methods for 2-Diphenylphosphino-6-phenylpyridine are not extensively documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments to accommodate larger quantities and ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Diphenylphosphino-6-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It forms complexes with transition metals, acting as a ligand.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
2-Diphenylphosphino-6-phenylpyridine has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Industry: It is used in the production of fine chemicals and polymers, leveraging its catalytic properties.
Mechanism of Action
The mechanism of action of 2-Diphenylphosphino-6-phenylpyridine primarily involves its role as a ligand in metal-catalyzed reactions. It coordinates with transition metals through its phosphorus and nitrogen atoms, forming stable complexes. These complexes facilitate various catalytic processes by stabilizing reaction intermediates and enhancing reaction rates .
Comparison with Similar Compounds
Diphenyl-2-pyridylphosphine: Similar in structure but lacks the phenyl group at the 6-position.
Triphenylphosphine: A widely used ligand but lacks the pyridine ring, making it less versatile in certain catalytic applications.
Uniqueness: 2-Diphenylphosphino-6-phenylpyridine’s unique structure, with both a pyridine ring and a phenyl group, allows it to act as both a monodentate and bidentate ligand. This versatility makes it highly effective in stabilizing metal complexes and facilitating various catalytic reactions .
Properties
Molecular Formula |
C23H18NP |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
diphenyl-(6-phenylpyridin-2-yl)phosphane |
InChI |
InChI=1S/C23H18NP/c1-4-11-19(12-5-1)22-17-10-18-23(24-22)25(20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-18H |
InChI Key |
HTFATWMNNPRCRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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